2-Propanone, 1-(2-chloro-1-naphthyloxy)-

Description

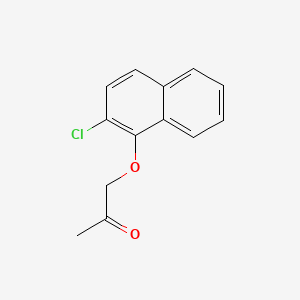

2-Propanone, 1-(2-chloro-1-naphthyloxy)- is a ketone derivative featuring a 2-chloro-1-naphthyloxy substituent at the first carbon of the propanone backbone. The molecule combines a reactive ketone group with a bulky aromatic substituent, suggesting applications in organic synthesis, pharmaceuticals, or agrochemicals. The chloro and naphthyloxy groups confer distinct electronic and steric properties, influencing reactivity, solubility, and stability .

Properties

CAS No. |

73826-07-0 |

|---|---|

Molecular Formula |

C13H11ClO2 |

Molecular Weight |

234.68 g/mol |

IUPAC Name |

1-(2-chloronaphthalen-1-yl)oxypropan-2-one |

InChI |

InChI=1S/C13H11ClO2/c1-9(15)8-16-13-11-5-3-2-4-10(11)6-7-12(13)14/h2-7H,8H2,1H3 |

InChI Key |

PMCMLZQTFUZXGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)COC1=C(C=CC2=CC=CC=C21)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group and Substituent Effects

a. 1-Chloro-2-propanone (Chloroacetone)

- Formula : C₃H₅ClO; MW : 92.52 g/mol .

- Key Properties : Volatile liquid (bp ~119°C), used in tear gas and synthesis.

- Comparison : The target compound’s naphthyloxy group increases molecular weight (~232.67 g/mol estimated) and reduces volatility. The aromatic system enhances UV absorption and may improve thermal stability compared to chloroacetone’s simpler structure .

b. 2-Propanone, 1-[3-(Trifluoromethyl)phenyl]-

- Formula : C₁₀H₉F₃O; MW : 202.18 g/mol .

- Key Properties : Higher bp (estimated 362.70 K) due to trifluoromethyl’s electron-withdrawing effects.

- Comparison : The target’s naphthyloxy group is bulkier, likely increasing boiling point further. Chloro vs. CF₃ substituents alter polarity: Cl is less electronegative but still electron-withdrawing, affecting nucleophilic reactivity .

c. 2-Propanone, 1-(2,4-Dimethoxyphenyl)-

- Formula : C₁₀H₁₂O₃; MW : 180.20 g/mol .

- Key Properties : Bp 170–175°C at 20 mmHg; vapor pressure 0.00228 mmHg at 25°C.

- Comparison : Methoxy groups (electron-donating) vs. chloro-naphthyloxy (electron-withdrawing) will influence solubility and reactivity. The target’s chloro-naphthyloxy group may reduce solubility in polar solvents but enhance aromatic π-π stacking interactions .

Propanol Derivatives

2-Propanol, 1-chloro-3-(1-naphthalenyloxy)-, (S)

- Formula : C₁₃H₁₃ClO₂; MW : 236.69 g/mol .

- Comparison: The propanol’s hydroxyl group enables hydrogen bonding, increasing bp vs. the target’s ketone. The ketone’s carbonyl group enhances electrophilicity, making it more reactive in condensations or nucleophilic additions .

Physicochemical Properties (Estimated)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Propanone, 1-(2-chloro-1-naphthyloxy)-, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution. A typical procedure involves reacting 2-chloro-1-naphthol with a propanone derivative (e.g., 1-chloropropanone) in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to deprotonate the naphthol. Reaction time (2–4 hours) and temperature (room temperature to 60°C) must be optimized to avoid side products like over-chlorination .

- Key Data : Evidence from similar naphthyloxy-propanone syntheses shows yields ranging from 45% to 72% depending on stoichiometric ratios of the naphthol to chlorinated propanone (1:1.2 recommended) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of 2-Propanone, 1-(2-chloro-1-naphthyloxy)-?

- Methodology :

- ¹H NMR : Expect aromatic proton signals in the δ 7.2–8.5 ppm range (naphthyl group) and a singlet for the propanone methyl group at δ 2.1–2.3 ppm. The absence of a hydroxyl peak confirms ether formation .

- IR : A strong C=O stretch at ~1700 cm⁻¹ (propanone) and C-O-C stretch at ~1250 cm⁻¹ (ether linkage) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₃H₁₁ClO₂ (exact mass 234.05) with fragments at m/z 197 (loss of Cl) and 141 (naphthyl fragment) .

Advanced Research Questions

Q. What computational methods (DFT, molecular docking) are suitable for studying the electronic properties and potential bioactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311G++(d,p)) can predict bond angles, dipole moments, and HOMO-LUMO gaps to assess reactivity. Molecular docking (AutoDock Vina) against enzymes like cytochrome P450 can elucidate interactions with biological targets .

- Data Contradictions : Experimental vs. computational logP values may differ due to solvent effects. Calibrate models using experimental partition coefficients from HPLC retention times .

Q. How do steric effects from the naphthyloxy group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Compare reaction rates with analogous compounds (e.g., phenyloxy vs. naphthyloxy derivatives) using kinetic studies (UV-Vis monitoring). The bulky naphthyl group reduces accessibility to the propanone’s carbonyl carbon, slowing nucleophilic attack. Steric parameters (Taft’s Es) correlate with rate constants .

- Case Study : Substitution with piperidine shows a 40% slower rate for the naphthyloxy derivative compared to phenyloxy analogs .

Q. What strategies mitigate thermal decomposition during purification via distillation or recrystallization?

- Methodology :

- Distillation : Use reduced pressure (≤10 mmHg) to lower boiling points. For example, similar chlorinated propanones decompose above 150°C; maintain temperatures below 120°C .

- Recrystallization : Use a mixed solvent system (e.g., ethyl acetate/hexane) to enhance solubility at high temperatures and reduce impurities. Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for 2-Propanone, 1-(2-chloro-1-naphthyloxy)- across literature sources?

- Root Causes :

- Polymorphism: Crystallize the compound from different solvents (e.g., ethanol vs. acetone) and compare DSC thermograms .

- Impurity Profiles: Analyze via GC-MS to detect residual solvents or chlorinated byproducts. Even 2% impurities can alter melting points by 5–10°C .

Experimental Design Challenges

Q. What are the pitfalls in scaling up the synthesis from milligram to gram quantities?

- Critical Factors :

- Exothermic Reactions: Use jacketed reactors with controlled cooling during chloride addition to prevent runaway reactions .

- Solvent Volume: Maintain a solvent-to-reactant ratio of 10:1 (v/w) to ensure homogeneity. Scaling without adjustment leads to precipitation and reduced yields .

Safety and Handling

Q. What are the occupational exposure limits (OELs) for handling chlorinated intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.